molecular formula C14H18N4O B8447230 5-amino-N-cyclohexyl-1H-indazole-3-carboxamide

5-amino-N-cyclohexyl-1H-indazole-3-carboxamide

Cat. No.: B8447230
M. Wt: 258.32 g/mol
InChI Key: XXIHMGJTNOUDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-cyclohexyl-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C14H18N4O and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

5-amino-N-cyclohexyl-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H18N4O/c15-9-6-7-12-11(8-9)13(18-17-12)14(19)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,19)(H,17,18)

InChI Key

XXIHMGJTNOUDFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-N-cyclohexyl-1H-indazole-3-carboxamide can be obtained in the following way: a suspension of 1.57 g of N-cyclohexyl-5-nitro-1H-indazole-3-carboxamide, of 80 ml of methanol, of 1.37 g of ammonium formate and of 0.314 g of palladium hydroxide is brought to reflux for two hours. The reaction medium is then brought back to a temperature in the region of 25° C. and filtered through Celite® through a sintered glass funnel. The solid obtained is washed with methanol and the filtrate is concentrated by evaporation under reduced pressure. The oil thus obtained is taken up with 80 ml of dichloromethane and 80 ml of water. The organic phase is washed with two times 60 ml of distilled water and the aqueous phases thus obtained are extracted with 80 ml of dichloromethane. The pooled organic phases are dried over magnesium sulfate, filtered and concentrated by evaporation under reduced pressure. 1.17 g of 5-amino-N-cyclohexyl-1H-indazole-3-carboxamide are thus obtained in the form of a pale pink solid (Rf=0.40, silica gel thin layer chromatography, eluent: dichloromethane/methanol (9/1 by volume)).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
0.314 g
Type
catalyst
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six

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